molecular formula C5H9FN- B14773375 Piperidine, 4-fluoro-, ion(1-)

Piperidine, 4-fluoro-, ion(1-)

Cat. No.: B14773375
M. Wt: 102.13 g/mol
InChI Key: OCBRLKYTIMESSX-UHFFFAOYSA-N
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Description

Piperidine, 4-fluoro-, ion(1-) is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-fluoro-, ion(1-) typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable piperidine precursor under specific conditions. The reaction often requires a polar aprotic solvent like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of fluorinated piperidines often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or rhodium, can enhance the efficiency of the fluorination process. Additionally, multi-component reactions and organocatalysis are explored to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-fluoro-, ion(1-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidine, 4-fluoro-, ion(1-) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Piperidine, 4-fluoro-, ion(1-) involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to receptors and enzymes. For instance, it may interact with G-protein coupled receptors or ion channels, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 4-fluoro-, ion(1-) is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can enhance its pharmacokinetic and physicochemical properties, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C5H9FN-

Molecular Weight

102.13 g/mol

IUPAC Name

4-fluoropiperidin-1-ide

InChI

InChI=1S/C5H9FN/c6-5-1-3-7-4-2-5/h5H,1-4H2/q-1

InChI Key

OCBRLKYTIMESSX-UHFFFAOYSA-N

Canonical SMILES

C1C[N-]CCC1F

Origin of Product

United States

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